Cas no 1421449-78-6 (1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate)

1-(4,6-ジフルオロ-1,3-ベンゾチアゾール-2-イル)アゼチジン-3-イル 1-メチル-2-オキソ-1,2-ジヒドロピリジン-3-カルボキシレートは、高度に機能化された複素環化合物であり、医薬品中間体や生物活性分子の合成において重要な役割を果たします。4,6-ジフルオロベンゾチアゾール部位は電子吸引性を有し、分子全体の反応性を向上させます。アゼチジン環の剛直な構造は立体選択性を高め、1-メチル-2-オキソピリジン部分は水素結合形成能を付与します。この化合物は優れた溶解性と安定性を示し、創薬研究における多様な修飾が可能です。特に神経科学分野や酵素阻害剤開発への応用が期待されます。

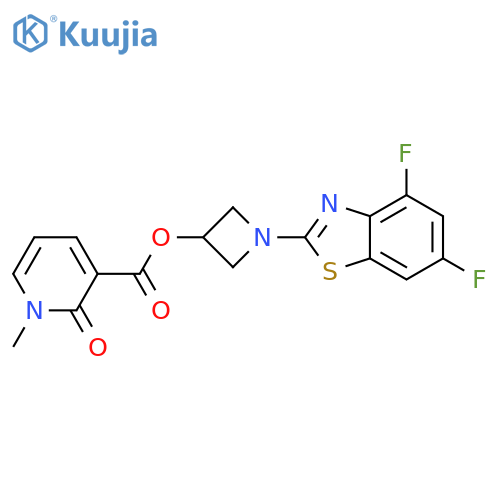

1421449-78-6 structure

商品名:1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

CAS番号:1421449-78-6

MF:C17H13F2N3O3S

メガワット:377.36522936821

CID:5365531

1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ZBMWDPANKFYWLP-UHFFFAOYSA-N

- 1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

-

- インチ: 1S/C17H13F2N3O3S/c1-21-4-2-3-11(15(21)23)16(24)25-10-7-22(8-10)17-20-14-12(19)5-9(18)6-13(14)26-17/h2-6,10H,7-8H2,1H3

- InChIKey: ZBMWDPANKFYWLP-UHFFFAOYSA-N

- ほほえんだ: C1(=O)N(C)C=CC=C1C(OC1CN(C2=NC3=C(F)C=C(F)C=C3S2)C1)=O

1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6369-0316-3mg |

1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate |

1421449-78-6 | 3mg |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6369-0316-10mg |

1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate |

1421449-78-6 | 10mg |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F6369-0316-1mg |

1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate |

1421449-78-6 | 1mg |

$81.0 | 2023-09-09 | ||

| Life Chemicals | F6369-0316-2μmol |

1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate |

1421449-78-6 | 2μmol |

$85.5 | 2023-09-09 | ||

| Life Chemicals | F6369-0316-10μmol |

1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate |

1421449-78-6 | 10μmol |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F6369-0316-75mg |

1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate |

1421449-78-6 | 75mg |

$312.0 | 2023-09-09 | ||

| Life Chemicals | F6369-0316-40mg |

1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate |

1421449-78-6 | 40mg |

$210.0 | 2023-09-09 | ||

| Life Chemicals | F6369-0316-5μmol |

1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate |

1421449-78-6 | 5μmol |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6369-0316-2mg |

1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate |

1421449-78-6 | 2mg |

$88.5 | 2023-09-09 | ||

| Life Chemicals | F6369-0316-4mg |

1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate |

1421449-78-6 | 4mg |

$99.0 | 2023-09-09 |

1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

4. Tunable N-doped hollow carbon spheres induced by an ionic liquid for energy storage applications†Juan Du,Lei Liu,Haixia Wu,Haijun Lv Mater. Chem. Front., 2021,5, 843-850

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

1421449-78-6 (1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate) 関連製品

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 857369-11-0(2-Oxoethanethioamide)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量